![molecular formula C10H12ClNO ? HCl B593340 2-Chloromethcathinone (hydrochloride) CAS No. 90869-66-2](/img/structure/B593340.png)
2-Chloromethcathinone (hydrochloride)
Overview
Description
2-Chloromethcathinone (hydrochloride), also known as 2-CMC, is an analytical reference standard categorized as a cathinone . It has a molecular formula of C10H13Cl2NO and an average mass of 234.122 Da . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular structure of 2-Chloromethcathinone (hydrochloride) consists of a cathinone core, which is a phenethylamine structure with a ketone group at the beta carbon . The compound also contains a chlorine atom at the 2-position of the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloromethcathinone (hydrochloride) include a molecular weight of 234.1 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not determined .
Scientific Research Applications
Forensic Science and Toxicology
2-Chloromethcathinone (hydrochloride): is utilized in forensic science as an analytical reference standard for the identification and quantification of synthetic cathinones in biological specimens. The development of Solid Phase Extraction (SPE) combined with Gas Chromatography-Mass Spectrometry (GC–MS) methods allows for the accurate determination of these substances in forensic situations . This is crucial for legal proceedings and in understanding the pharmacokinetics of new psychoactive substances (NPS).
Enantioselectivity Studies
2-Chloromethcathinone (hydrochloride): is a chiral molecule, meaning it has non-superimposable mirror images known as enantiomers. Studies on the enantioselectivity of synthetic cathinones are crucial as different enantiomers can exhibit varied biological and toxicological activities. This research is important for the development of enantiomerically pure drugs with specific therapeutic effects .
Future Directions
The future directions of research on 2-Chloromethcathinone (hydrochloride) and other synthetic cathinones involve understanding their physiological and toxicological properties, developing validated analytical methods for their detection, and studying their neurotoxic mechanisms . As new substances continue to emerge, it is crucial for public health and forensic toxicologists to stay ahead of the evolving patterns in the illicit drug market .
Mechanism of Action
2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .
Target of Action
The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.
Mode of Action
2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.
Action Environment
The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJSWYMQGLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342728 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethcathinone (hydrochloride) | |
CAS RN |
90869-66-2 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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